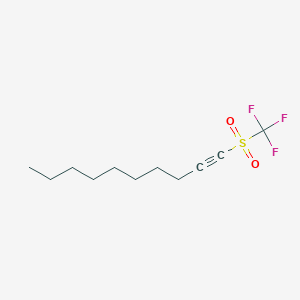

1-(Trifluoromethanesulfonyl)dec-1-yne

Description

1-(Trifluoromethanesulfonyl)dec-1-yne is a fluorinated organic compound characterized by a terminal alkyne group (-C≡CH) substituted with a trifluoromethanesulfonyl (-SO₂CF₃) moiety at the first carbon of a decane chain. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a reagent for cross-coupling reactions or as a precursor for functionalized materials.

Properties

CAS No. |

833447-13-5 |

|---|---|

Molecular Formula |

C11H17F3O2S |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

1-(trifluoromethylsulfonyl)dec-1-yne |

InChI |

InChI=1S/C11H17F3O2S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11(12,13)14/h2-8H2,1H3 |

InChI Key |

PZVWZRPARZWYMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Trifluoromethanesulfonyl)dec-1-yne typically involves the reaction of dec-1-yne with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The general reaction scheme is as follows:

Dec-1-yne+CF3SO2Cl→1-(Trifluoromethanesulfonyl)dec-1-yne+HCl

Chemical Reactions Analysis

1-(Trifluoromethanesulfonyl)dec-1-yne undergoes a variety of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Addition Reactions: The alkyne moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of these reactions are less common.

Common reagents used in these reactions include trifluoromethanesulfonyl chloride, bases like triethylamine, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trifluoromethanesulfonyl)dec-1-yne has several applications in scientific research:

Organic Synthesis: It is used as a reagent for introducing trifluoromethanesulfonyl groups into organic molecules, which can enhance the reactivity

Comparison with Similar Compounds

Ionic Liquids with Bis(trifluoromethanesulfonyl)imide (NTf₂) Anions

Compounds like 1-(2-hydroxyethyl)-3-methylimidazolium bis(trifluoromethanesulfonyl)imide () and N-Trimethyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide () exhibit high ionic conductivity (1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C) due to their low viscosity and high lithium transference numbers . However, its alkyne functionality makes it reactive in click chemistry or polymerization, unlike ionic liquids, which are typically inert solvents or electrolytes.

Sulfobutyl Imidazolium Trifluoromethanesulfonate Salts

Compounds such as 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate () combine sulfonic acid groups with triflyl moieties, enhancing hydrophilicity and acidity. These salts are used in catalysis and proton-exchange membranes. The target compound lacks ionic character but shares the strong electron-withdrawing triflyl group, which could stabilize transition states in catalytic cycles or electrophilic reactions .

Adamantane-Based Triflyl Esters

1-(2-Adamantylidene)prop-2-ynyl trifluoromethanesulfonate () features a rigid adamantane backbone, providing steric hindrance that increases thermal stability. While 1-(Trifluoromethanesulfonyl)dec-1-yne has a linear decane chain, its alkyne group may confer comparable stability in high-temperature reactions, albeit through conjugation rather than steric effects .

Pyrrolidinium and Piperidinium Salts

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide () and similar piperidinium salts () are molten salts with melting points below 100°C, making them suitable for battery electrolytes. Their ionic nature contrasts with the non-ionic, hydrophobic dec-yne derivative, which is more likely to serve as a building block in organic synthesis .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Reactivity: The alkyne group in 1-(Trifluoromethanesulfonyl)dec-1-yne enables participation in Sonogashira coupling or azide-alkyne cycloaddition, unlike ionic liquids, which are non-reactive .

- Thermal Stability : While adamantane-based triflyl esters () rely on steric bulk, the linear decane chain in the target compound may achieve stability through conjugation, though direct thermal data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.